REACTION_CXSMILES
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C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[F:16])C>CO.[Pd]>[F:16][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][CH2:5][C:4](=[O:3])[NH:13]2
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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C(C)OC(CNC1=C(C=CC=C1[N+](=O)[O-])F)=O
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Name
|
|
Quantity
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65 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
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|
Quantity
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600 mg
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Hydrogen gas was bubbled through the mixture for 75 mins
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Duration
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75 min
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Type
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FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
The residues was purified by flash chromatography on silica (eluant EtOAc: pet. ether 50:50)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C2NCC(NC2=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |